tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
tert-Butyl1-cyano-5-azaspiro[25]octane-5-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules
Scientific Research Applications
tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate can be compared with other similar spirocyclic compounds, such as:
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring, which can lead to different chemical and biological properties.
tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate:
The uniqueness of this compound lies in its specific structural features and the presence of the cyano group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 2-cyano-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(13)8-14/h10H,4-7,9H2,1-3H3 |
InChI Key |
HZWUQHSOFLEGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C#N |
Origin of Product |
United States |
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